2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol

CAS No.:

Cat. No.: VC18315303

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16O2 |

|---|---|

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | 2-ethyl-2-methyloxan-4-ol |

| Standard InChI | InChI=1S/C8H16O2/c1-3-8(2)6-7(9)4-5-10-8/h7,9H,3-6H2,1-2H3 |

| Standard InChI Key | INLJJUSJQMQLSQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(CC(CCO1)O)C |

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

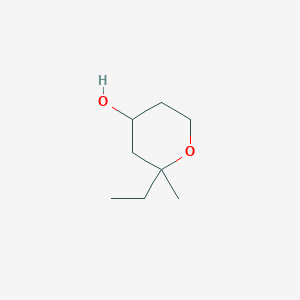

The compound is systematically named 2-ethyl-2-methyloxan-4-ol under IUPAC guidelines, reflecting its oxane (tetrahydropyran) backbone with ethyl and methyl substituents at position 2 and a hydroxyl group at position 4 . Its SMILES notation, , provides a linear representation of the cyclic structure, while its InChIKey (INLJJUSJQMQLSQ-UHFFFAOYSA-N) offers a unique identifier for database searches .

Structural Characteristics

The molecule features a six-membered oxane ring in a chair conformation, with the hydroxyl group occupying an equatorial position to minimize steric strain. The ethyl and methyl groups at the 2-position introduce asymmetry, rendering the compound chiral. Computational models predict bond angles and lengths consistent with tetrahydropyran derivatives, though crystallographic data remain unavailable .

Table 1: Key Identifiers of 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 144.21 g/mol | PubChem |

| IUPAC Name | 2-ethyl-2-methyloxan-4-ol | PubChem |

| SMILES | CCC1(CC(CCO1)O)C | PubChem |

| InChIKey | INLJJUSJQMQLSQ-UHFFFAOYSA-N | PubChem |

Synthesis and Manufacturing

Challenges in Synthesis

The ethyl group’s bulkiness may hinder cyclization efficiency, necessitating higher temperatures or alternative catalysts. Purification steps, such as ether extraction and vacuum distillation, are critical to isolate the product from byproducts .

Physicochemical Properties

Experimental and Predicted Data

PubChem provides limited experimental data for this compound, but properties can be extrapolated from structurally similar molecules. For instance, 2-methyltetrahydro-2H-pyran-4-ol has a boiling point of 210°C, a density of 1.014 g/cm³, and a pKa of 14.63 . The ethyl substituent likely reduces polarity, decreasing water solubility and increasing hydrophobicity.

Table 2: Comparative Physicochemical Properties

Applications and Industrial Relevance

Organic Synthesis Intermediate

Like its methyl-substituted analog, 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol is hypothesized to serve as a precursor for ketones, esters, and heterocycles. For example, oxidation of the hydroxyl group could yield 2-ethyl-2-methyltetrahydro-2H-pyran-4-one, a valuable scaffold in fragrance and pharmaceutical industries .

Comparative Analysis with Related Compounds

2-Methyltetrahydro-2H-pyran-4-ol vs. 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol

The ethyl group in the latter increases molecular weight by 28 g/mol and introduces greater steric hindrance, potentially reducing reaction rates in nucleophilic substitutions. Conversely, the added alkyl chain may enhance stability in nonpolar solvents.

N-Methyltetrahydro-2H-pyran-4-amine

Replacing the hydroxyl group with a methylamine moiety (as in CAS 220641-87-2) shifts reactivity toward nucleophilic additions and salt formation, expanding utility in polymer chemistry and catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume